![molecular formula C20H16BrClN2O4S B3004160 benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate CAS No. 721914-45-0](/img/structure/B3004160.png)
benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes.
科学研究应用
Benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate has been extensively studied for its inhibitory activity against carbonic anhydrase. It has been shown to be a potent inhibitor of the enzyme, with a Ki value of 0.38 nM. This makes it a promising candidate for the development of drugs for the treatment of various diseases such as glaucoma, epilepsy, and cancer.
作用机制
The mechanism of action of benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate involves the binding of the compound to the active site of carbonic anhydrase. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for many physiological processes. As a result, the compound has been shown to have anti-tumor, anti-convulsant, and anti-glaucoma activities.
Biochemical and Physiological Effects:
Benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce intraocular pressure in glaucoma patients, and have anti-convulsant activity. However, the compound has also been shown to have some limitations, such as its poor solubility in water and its potential toxicity in high doses.
实验室实验的优点和局限性
Benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate has several advantages for lab experiments. Its potent inhibitory activity against carbonic anhydrase makes it an excellent tool for studying the enzyme's role in various physiological processes. However, the compound's poor solubility in water can make it challenging to work with, and its potential toxicity in high doses must be taken into account.
未来方向
There are several future directions for the research on benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate. One potential area of study is the development of more soluble analogs of the compound that can be used in vivo. Another direction could be the investigation of the compound's activity against other enzymes and its potential as a drug candidate for the treatment of other diseases. Additionally, the compound's mechanism of action could be further elucidated to gain a better understanding of its biochemical and physiological effects.
Conclusion:
Benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate is a potent inhibitor of carbonic anhydrase that has been extensively studied for its potential as a drug candidate for the treatment of various diseases. Its inhibitory activity against the enzyme makes it an excellent tool for studying the enzyme's role in physiological processes. However, the compound's poor solubility in water and potential toxicity in high doses must be taken into account. Future research on benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate could focus on the development of more soluble analogs, investigating its activity against other enzymes, and further elucidating its mechanism of action.
合成方法
The synthesis of benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate involves the reaction of 4-bromo-3-nitrobenzenesulfonamide with 4-chloro-3-nitrobenzoic acid in the presence of triethylamine. The resulting product is then treated with benzyl chloroformate to obtain benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate. The purity of the compound is confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O4S/c21-15-6-8-16(9-7-15)24-29(26,27)19-12-17(10-11-18(19)22)23-20(25)28-13-14-4-2-1-3-5-14/h1-12,24H,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXREDWLBAZISF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl N-[3-[(4-bromophenyl)sulfamoyl]-4-chlorophenyl]carbamate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

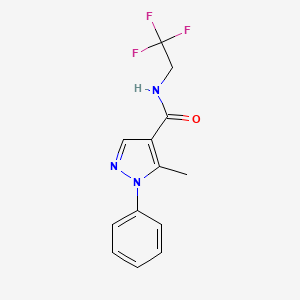
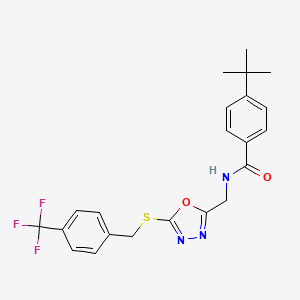
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)
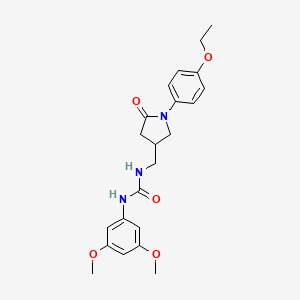
![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(difluoromethyl)-1H-pyrazole](/img/structure/B3004087.png)
![7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3004088.png)
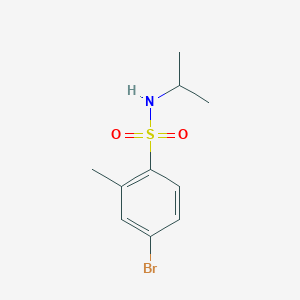
![N-(4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3004091.png)
![2-(2-Ethoxyethyl)-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}propanamide](/img/structure/B3004093.png)
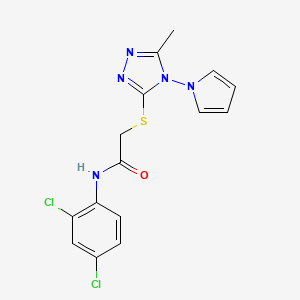

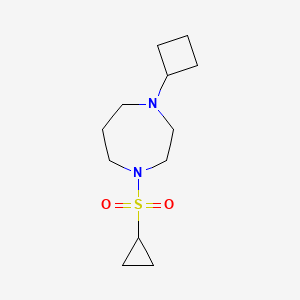
![4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B3004100.png)